(5Z)-3-butyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-butyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is often associated with significant biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-butyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(2-naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-butyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-butyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiazolidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The methylene group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Thiazolidine derivatives
Substitution: Various substituted thiazolidinone derivatives
Scientific Research Applications
(5Z)-3-butyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-3-butyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar thiazolidinone core, used in various organic synthesis reactions.
tert-Butyl carbamate: Another compound with a thiazolidinone structure, used in the synthesis of N-Boc-protected anilines.
Ethyl 3-(furan-2-yl)propionate: A related compound used in organic synthesis.
Uniqueness
What sets (5Z)-3-butyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of a thiazolidinone core with a naphthyl and pyrazolyl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H23N3OS2 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H23N3OS2/c1-2-3-15-29-26(31)24(33-27(29)32)17-22-18-30(23-11-5-4-6-12-23)28-25(22)21-14-13-19-9-7-8-10-20(19)16-21/h4-14,16-18H,2-3,15H2,1H3/b24-17- |
InChI Key |
YFRKNIUKJNQAGL-ULJHMMPZSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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